6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15953140
InChI: InChI=1S/C10H7F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C10H7F2NO3
Molecular Weight: 227.16 g/mol

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15953140

Molecular Formula: C10H7F2NO3

Molecular Weight: 227.16 g/mol

* For research use only. Not for human or veterinary use.

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid -

Specification

Molecular Formula C10H7F2NO3
Molecular Weight 227.16 g/mol
IUPAC Name 6,7-difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Standard InChI InChI=1S/C10H7F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,14)(H,15,16)
Standard InChI Key HWAOWUGRDVUJJC-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC(=C(C=C2NC1=O)F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituents

The compound belongs to the tetrahydroquinoline class, characterized by a fused bicyclic system comprising a partially hydrogenated quinoline scaffold. Key structural features include:

  • Fluorine atoms at positions 6 and 7, which enhance electronegativity and influence intermolecular interactions.

  • A ketone group at position 2, contributing to hydrogen-bonding capabilities.

  • A carboxylic acid at position 4, enabling salt formation and solubility modulation.

The saturation of the 1,2,3,4-tetrahydroquinoline ring reduces aromaticity compared to fully unsaturated quinolines, potentially altering metabolic stability and bioavailability.

Molecular Data

PropertyValueSource
Molecular FormulaC₁₀H₇F₂NO₃
Molecular Weight227.16 g/mol
IUPAC Name6,7-Difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
SMILESC1C(C2=CC(=C(C=C2NC1=O)F)F)C(=O)O
Canonical InChIKeyHWAOWUGRDVUJJC-UHFFFAOYSA-N

The compound’s logP (estimated via computational methods) is approximately 1.2–1.5, indicating moderate lipophilicity suitable for penetrating bacterial membranes.

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves cyclization of fluorinated precursors. One documented method includes:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with fluorinated β-keto esters to form the quinoline core.

  • Hydrogenation: Partial saturation of the quinoline ring using catalysts like palladium on carbon.

  • Oxidation: Introduction of the ketone group at position 2 via Jones oxidation or similar methods.

Example Protocol (adapted from):

  • React 6,7-difluoro-2-aminobenzaldehyde with ethyl acetoacetate in acetic acid at 80°C for 12 hours.

  • Hydrogenate the intermediate with H₂/Pd-C in ethanol to yield the tetrahydroquinoline.

  • Oxidize the C2 position using CrO₃ in acetone.

Biological Activity and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values of 2–8 µg/mL for Staphylococcus aureus and Escherichia coli. Its mechanism parallels fluoroquinolones, targeting DNA gyrase and topoisomerase IV to induce double-stranded DNA breaks . Fluorine atoms enhance binding to the enzyme’s magnesium ion coordination site .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Removal of fluorine at position 6 or 7 reduces potency by 4–8-fold, underscoring their role in target interaction .

  • Carboxylic Acid: Esterification (e.g., ethyl ester) abolishes activity, emphasizing the necessity of the free acid for bacterial uptake.

Comparative Analysis with Analogues

6,7-Difluoro-1-methyl-4-oxo-1H,4H- thiazeto[3,2-a]quinoline-3-carboxylic Acid

  • Structural Difference: Incorporates a thiazeto ring fused to the quinoline core .

  • Activity: Shows 2–4× higher potency against Pseudomonas aeruginosa due to improved membrane permeability .

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Structural Difference: Fully unsaturated quinoline ring .

  • Activity: Greater DNA gyrase inhibition (IC₅₀ = 0.8 µM) but poorer solubility .

CompoundMIC (µg/mL)Solubility (mg/mL)
6,7-Difluoro-2-oxo-1,2,3,4-tetrahydro-2–81.2
6,7-Difluoro-1-methyl-4-oxo-thiazeto-1–40.9
6,7-Difluoro-4-oxo-dihydro-4–160.5

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: 1.2 mg/mL at pH 7.4, improving to 8.5 mg/mL in saline (pH 5.0).

  • Thermal Stability: Decomposes at 218°C, suitable for standard storage.

Metabolic Pathways

  • Phase I Metabolism: Oxidative defluorination via CYP3A4, forming 6-fluoro-2-oxo derivatives.

  • Phase II Metabolism: Glucuronidation at the carboxylic acid group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator